

Ethyl 3-amino-5-chlorobenzoate molecular weight

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Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318

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An In-Depth Technical Guide to Ethyl 3-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-amino-5-chlorobenzoate**, a key chemical intermediate in various synthetic applications, including pharmaceutical research and development. This document details its physicochemical properties, outlines a standard experimental protocol for its synthesis and analysis, and presents a logical workflow for its preparation.

Physicochemical Properties

Ethyl 3-amino-5-chlorobenzoate is an organic compound belonging to the benzoate ester and aniline families. Its structural characteristics make it a versatile building block in medicinal chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value
Molecular Weight	199.63 g/mol [1][2][3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂ [1][2][4]
CAS Number	1261269-01-5[1][2][4]
Exact Mass	199.040063 Da[3]
Density (Predicted)	1.262 ± 0.06 g/cm ³ [4]
Boiling Point (Predicted)	340.1 ± 22.0 °C[4]
Polar Surface Area (PSA)	52.32 Å ² [2][4]
LogP (Predicted)	2.0989 - 2.68010[2][4]
Hydrogen Bond Acceptors	3[2]
Hydrogen Bond Donors	1[2]
Rotatable Bonds	2[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **Ethyl 3-amino-5-chlorobenzoate**. These protocols are based on established chemical principles for esterification and standard analytical techniques.

Synthesis of Ethyl 3-amino-5-chlorobenzoate via Fischer Esterification

This protocol describes the synthesis from 3-amino-5-chlorobenzoic acid.

Materials:

- 3-amino-5-chlorobenzoic acid
- Absolute Ethanol (EtOH)
- Sulfuric Acid (H₂SO₄), concentrated

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate (EtOAc)
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in absolute ethanol (10 volumes).
- **Acid Catalyst Addition:** Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring mixture.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

- **Neutralization:** Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude ester by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure **Ethyl 3-amino-5-chlorobenzoate**.

Analytical Characterization

The identity and purity of the synthesized **Ethyl 3-amino-5-chlorobenzoate** can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectrum should show characteristic signals for the aromatic protons, the amino group proton, and the ethyl group protons (a quartet and a triplet).
- **^{13}C NMR:** Acquire the carbon NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester.

2. Mass Spectrometry (MS):

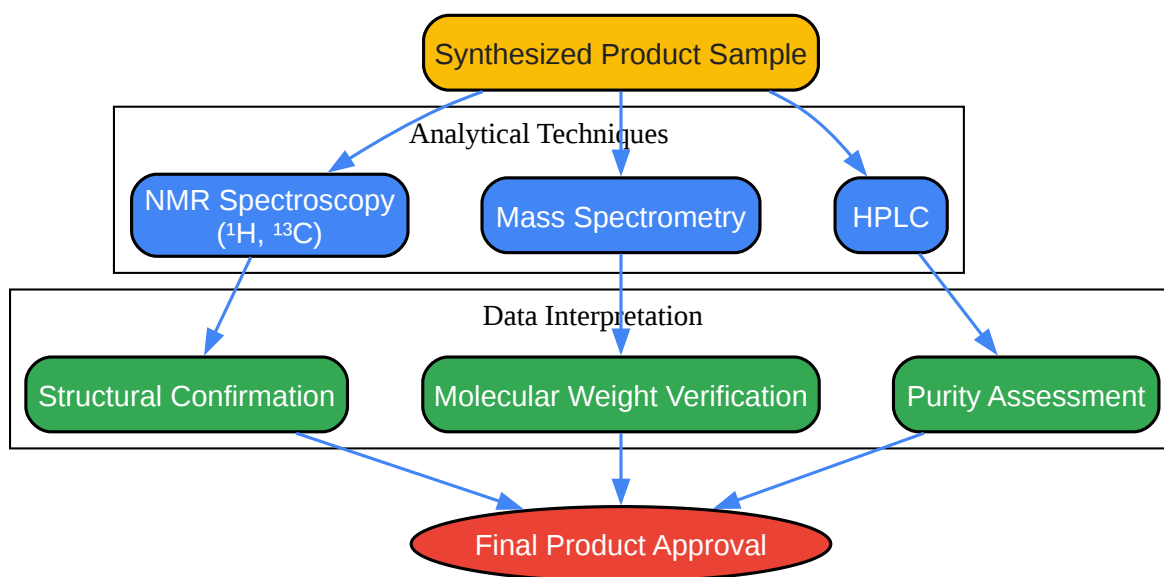
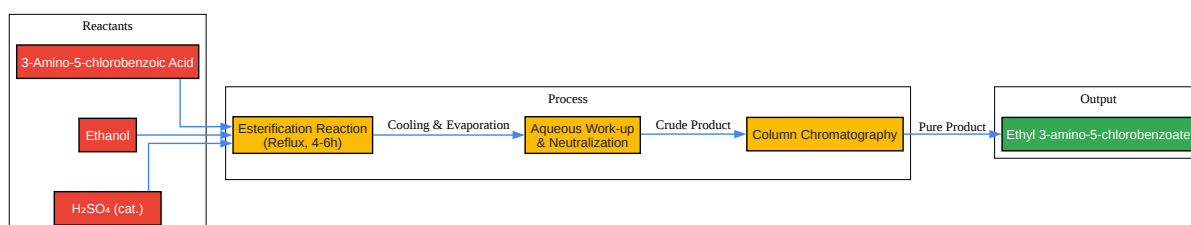
- Perform mass spectral analysis (e.g., via GC-MS or LC-MS) to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (199.63 g/mol).

3. High-Performance Liquid Chromatography (HPLC):

- Assess the purity of the final compound using reversed-phase HPLC. A single major peak should be observed, and the purity can be calculated based on the peak area percentage.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the general workflow for quality control analysis.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com